molecular formula C17H11F3N2O3 B2681704 (2Z)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 313956-47-7

(2Z)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2681704
CAS No.: 313956-47-7
M. Wt: 348.281
InChI Key: FBWORBQCAXGKEE-JWGURIENSA-N
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Description

(2Z)-7-Hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a chromene-derived compound featuring:

  • A 7-hydroxy substituent on the chromene core.
  • An imino group (-NH-) linked to a 3-(trifluoromethyl)phenyl moiety.
  • A carboxamide group at the 3-position.

The Z-configuration of the imino group and the electron-withdrawing trifluoromethyl (CF₃) substituent contribute to its unique physicochemical properties, including enhanced stability and lipophilicity. Chromene derivatives are widely studied for applications in pharmaceuticals and agrochemicals due to their bioactivity, often attributed to hydrogen-bonding interactions and π-stacking capabilities .

Properties

IUPAC Name

7-hydroxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c18-17(19,20)10-2-1-3-11(7-10)22-16-13(15(21)24)6-9-4-5-12(23)8-14(9)25-16/h1-8,23H,(H2,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWORBQCAXGKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 7-hydroxy-2H-chromene-3-carboxylic acid with 3-(trifluoromethyl)aniline under acidic conditions to form the imine intermediate. This intermediate is then cyclized under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 7-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide.

    Reduction: Formation of 7-hydroxy-2-{[3-(trifluoromethyl)phenyl]amino}-2H-chromene-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the receptor’s binding domain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Chromene Carboxamides

8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (Compound 15)
  • Key Differences :
    • Substituent Position : 8-methoxy vs. 7-hydroxy on the chromene core.
    • Aryl Group : 2-chlorophenyl vs. 3-(trifluoromethyl)phenyl.
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl Alkyl Carbamates
  • Key Differences :
    • Core Structure : Carbamate (-OCONHR) vs. carboxamide (-CONHR).
    • Substituents : Chlorine atoms at the 3- and 4-positions vs. CF₃ and hydroxy groups.
  • Impact on Properties: Carbamates generally exhibit lower hydrolytic stability compared to carboxamides, limiting their utility in acidic environments .
Patent-Derived Agrochemical Carboxamides

Examples from include compounds like N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide and 2-(3-pyridinyl)-N-(2-pyrimidinylmethyl)-2H-indazole-5-carboxamide .

  • Key Differences :
    • Heterocyclic Cores : Pyridine/indazole vs. chromene.
    • Substituents : Sulfonyl/pyrimidinyl vs. hydroxy/CF₃.
  • Impact on Properties :
    • Pyridine/indazole cores may enhance metal-binding capacity , useful in enzyme inhibition.
    • The CF₃ group in the target compound provides superior lipophilicity (logP ~2.5 estimated) compared to sulfonyl groups (logP ~1.8) .
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents logP (Estimated) Bioactivity Notes
Target Compound Chromene 7-OH, 3-CF₃Ph-imino, carboxamide 2.5 High receptor affinity
8-Methoxy Analog (Compound 15) Chromene 8-OCH₃, 2-ClPh-imino, carboxamide 2.8 Moderate solubility
4-Chloro Carbamates Phenyl 3,4-Cl, carbamate 3.2 Hydrolytically unstable
Patent Pyridine Carboxamide Pyridine Sulfonyl, thiazole 1.8 Metal-binding agrochemical
Table 2: Hydrogen-Bonding and Crystallography
Compound Hydrogen-Bond Donors/Acceptors Crystal Packing Notes Reference Method
Target Compound 2 donors, 3 acceptors Likely π-stacking due to chromene SHELX
8-Methoxy Analog (Compound 15) 1 donor, 3 acceptors Reduced H-bonding vs. target SHELX
Patent Indazole Carboxamide 1 donor, 4 acceptors Rigid packing from heterocycles Not reported

Biological Activity

(2Z)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, making them subjects of extensive research for potential therapeutic applications. This compound, characterized by a trifluoromethyl group, exhibits unique chemical properties that enhance its biological activity.

Chemical Structure and Properties

The chemical formula of this compound is C17H14F3N2O3, with a molecular weight of 348.28 g/mol. The presence of the trifluoromethyl group contributes to its lipophilicity and metabolic stability, which are critical for its interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to target enzymes, potentially inhibiting their activity by occupying the active site.
  • Receptor Modulation : The compound may alter receptor function through interaction with binding domains, affecting various signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Preliminary studies suggest that this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways. Studies have demonstrated its ability to reduce pro-inflammatory cytokines, suggesting a role in treating conditions characterized by chronic inflammation.

Antioxidant Activity

Compounds containing hydroxy groups have been reported to possess antioxidant properties. The antioxidant potential of this compound may help protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Case Studies

  • In Vitro Studies : In vitro assays have indicated that this compound exhibits significant inhibition of specific enzymes involved in metabolic pathways, such as α-glucosidase and α-amylase, with IC50 values comparable to standard inhibitors like acarbose.
    Enzyme TargetIC50 Value (μM)Comparison Standard
    α-Glucosidase6.28Acarbose (2.00)
    α-Amylase4.58Acarbose (1.58)
  • Animal Studies : Preliminary toxicity studies in animal models have indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development.

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